molecular formula C29H27NO6 B270856 2-[4-(4-METHYLBENZOYLOXY)PHENYL]-2-OXOETHYL 1-(2,5-DIMETHYLPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLATE

2-[4-(4-METHYLBENZOYLOXY)PHENYL]-2-OXOETHYL 1-(2,5-DIMETHYLPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLATE

Cat. No.: B270856
M. Wt: 485.5 g/mol
InChI Key: MGKIXEQHXMXLQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(4-METHYLBENZOYLOXY)PHENYL]-2-OXOETHYL 1-(2,5-DIMETHYLPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLATE is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-METHYLBENZOYLOXY)PHENYL]-2-OXOETHYL 1-(2,5-DIMETHYLPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLATE typically involves multiple steps, including esterification, acylation, and cyclization reactions. The starting materials often include 4-methylbenzoic acid, phenol derivatives, and pyrrolidine carboxylates. The reaction conditions may vary, but common reagents include acid chlorides, anhydrides, and catalysts such as sulfuric acid or phosphoric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity. Solvent extraction, crystallization, and chromatography are often employed for purification.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-METHYLBENZOYLOXY)PHENYL]-2-OXOETHYL 1-(2,5-DIMETHYLPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[4-(4-METHYLBENZOYLOXY)PHENYL]-2-OXOETHYL 1-(2,5-DIMETHYLPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(4-METHYLBENZOYLOXY)PHENYL]-2-OXOETHYL 1-(2,5-DIMETHYLPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[4-(4-METHYLBENZOYLOXY)PHENYL]-2-OXOETHYL 1-(2,5-DIMETHYLPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLATE has a unique combination of functional groups that confer specific chemical and biological properties. Its structure allows for diverse chemical modifications and interactions, making it a versatile compound for various applications.

Properties

Molecular Formula

C29H27NO6

Molecular Weight

485.5 g/mol

IUPAC Name

[2-[4-(4-methylbenzoyl)oxyphenyl]-2-oxoethyl] 1-(2,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C29H27NO6/c1-18-5-8-22(9-6-18)29(34)36-24-12-10-21(11-13-24)26(31)17-35-28(33)23-15-27(32)30(16-23)25-14-19(2)4-7-20(25)3/h4-14,23H,15-17H2,1-3H3

InChI Key

MGKIXEQHXMXLQJ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)COC(=O)C3CC(=O)N(C3)C4=C(C=CC(=C4)C)C

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)COC(=O)C3CC(=O)N(C3)C4=C(C=CC(=C4)C)C

Origin of Product

United States

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